N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxy-3-(propan-2-yl)benzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of N-cyclopentyl-4-hydroxy-3-(propan-2-yl)benzenesulfonamide.
Reduction: Formation of N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonic acid.
Substitution: Formation of N-cyclopentyl-4-halo-3-(propan-2-yl)benzenesulfonamide.
Scientific Research Applications
N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Comparison: N-cyclopentyl-4-methoxy-3-(propan-2-yl)benzenesulfonamide is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. Its cyclopentyl group and methoxy group may enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
N-cyclopentyl-4-methoxy-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)14-10-13(8-9-15(14)19-3)20(17,18)16-12-6-4-5-7-12/h8-12,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCOOQGLQTYXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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